In Silico CRBN Binding Energy: Pyrrolo[3,4-b]pyrazine Derivatives Outperform Thalidomide, Lenalidomide, and Pomalidomide
In a combined scaffold-hopping and molecular dynamics study, pyrrolo[3,4-b]pyrazine-based CRBN ligands (Molecular A–E) exhibited substantially lower docking binding energies than the three clinically approved IMiDs. Molecular A achieved a binding energy of –10.42 kcal/mol versus thalidomide (–5.42 kcal/mol), lenalidomide (–5.74 kcal/mol), and pomalidomide (–5.51 kcal/mol), representing an approximately 92% greater predicted binding energy stabilization [1]. All five hit molecules formed key interactions with CRBN active-site residues Trp380, Trp386, and Trp400, confirming engagement of the canonical IMiD-binding pocket. This study provides class-level evidence that the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold confers intrinsically stronger CRBN binding than the isoindoline-1,3-dione scaffold.
| Evidence Dimension | Molecular docking binding energy (ΔG, kcal/mol) against CRBN |
|---|---|
| Target Compound Data | Molecular A (pyrrolo[3,4-b]pyrazine derivative): –10.42 kcal/mol; Molecular B: –9.73; Molecular C: –9.25; Molecular D: –9.09; Molecular E: –10.16 |
| Comparator Or Baseline | Thalidomide: –5.42 kcal/mol; Lenalidomide: –5.74 kcal/mol; Pomalidomide: –5.51 kcal/mol |
| Quantified Difference | Molecular A shows –5.00 kcal/mol improvement over thalidomide (92% greater stabilization). Average improvement across 5 molecules: –4.21 kcal/mol vs. mean IMiD score (–5.56 kcal/mol). |
| Conditions | In silico molecular docking (AutoDock Vina) followed by 150 ns molecular dynamics simulations; CRBN protein model based on PDB 4CI1. |
Why This Matters
For PROTAC developers, lower predicted binding energy translates to stronger CRBN engagement, which is a prerequisite for efficient ternary complex formation and target protein ubiquitination.
- [1] Yan J, Zheng Z, et al. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands. Journal of Cellular Biochemistry. 2021;122(9):1173-1185. DOI: 10.1002/jcb.29941 View Source
